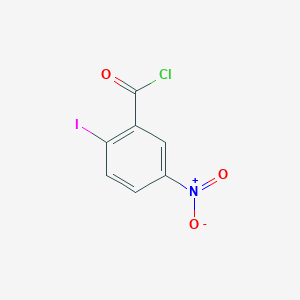

2-Iodo-5-nitrobenzoyl chloride

Description

Significance of Aryl Acyl Chlorides in Contemporary Organic Synthesis

Aryl acyl chlorides, also known as acid chlorides, are organic compounds featuring a carbonyl group (C=O) bonded to a chlorine atom. ebsco.com Derived from carboxylic acids by replacing the hydroxyl (–OH) group with a chlorine atom, they are among the most reactive carboxylic acid derivatives. ebsco.comwikipedia.org This high reactivity stems from the electronegative chlorine atom, which polarizes the carbon-chlorine bond and enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. catalysis.blognumberanalytics.com

Their primary role in organic synthesis is as acylating agents, which involves the introduction of an acyl group (RCO–) into a molecule. ebsco.com This makes them invaluable for the preparation of a variety of compounds:

Esters: They react readily with alcohols to form esters, a functional group prevalent in fragrances, solvents, and pharmaceuticals. ebsco.com

Amides: Their reaction with ammonia (B1221849) or amines yields amides, the backbone of peptides and proteins, and a common feature in many drug molecules. ebsco.comwikipedia.org

Acid Anhydrides: Reaction with a salt of a carboxylic acid can produce acid anhydrides. wikipedia.org

Aromatic Ketones: They are key reagents in Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction that attaches an acyl group to an aromatic ring. numberanalytics.com

The versatility and high reactivity of aryl acyl chlorides make them essential building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. fiveable.meontosight.ai

Unique Reactivity Profile of ortho-Iodo and para-Nitro Substituted Benzoyl Systems

The reactivity of a benzoyl chloride is significantly influenced by the electronic and steric nature of substituents on the aromatic ring. The compound 2-Iodo-5-nitrobenzoyl chloride possesses a particularly interesting substitution pattern that imparts a unique reactivity profile.

The substituents are positioned as follows:

An iodo group at the ortho (2-position) of the ring.

A nitro group at the meta (5-position) relative to the acyl chloride, which is para to the iodo group.

The electronic effects of these groups are crucial:

Nitro Group (–NO₂): The nitro group is a powerful electron-withdrawing group. Through its strong negative inductive (–I) and resonance (–R) effects, it significantly withdraws electron density from the aromatic ring. This, in turn, greatly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making the molecule exceptionally reactive towards nucleophiles. Studies on p-nitrobenzoyl chloride confirm that the nitro group accelerates nucleophilic attack. The presence of such an activating group often directs the mechanism of nucleophilic aromatic substitution via an addition-elimination pathway, where the intermediate is stabilized by the electron-withdrawing group. stackexchange.com

Iodo Group (–I): The iodine atom at the ortho position also exerts an electron-withdrawing inductive effect, further enhancing the carbonyl carbon's electrophilicity. However, its primary influence is steric. The bulky iodine atom provides significant steric hindrance around the reaction center, which can modulate the approach of nucleophiles.

The combination of a potent activating group (nitro) and a sterically hindering but also electron-withdrawing group (iodo) in this compound creates a fine balance. The molecule is highly activated for acyl transfer reactions, yet the steric bulk of the ortho-iodine can influence selectivity and reaction rates. This distinct profile makes it a valuable reagent in specific synthetic applications where high reactivity is required, such as in the synthesis of the cannabinoid receptor agonist (R,S)-AM1241, where it is used to acylate indole (B1671886).

Table 1: Comparison of Physicochemical Properties of Related Benzoyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | N/A | C₇H₃ClINO₃ | 311.46 | ortho-Iodo, meta-Nitro |

| 2-Iodobenzoyl chloride | 609-67-6 | C₇H₄ClIO | 266.46 | ortho-Iodo |

| 4-Nitrobenzoyl chloride | 122-04-3 | C₇H₄ClNO₃ | 185.57 nist.gov | para-Nitro nih.gov |

| Benzoyl chloride | 98-88-4 | C₇H₅ClO | 140.57 | None |

Note: Data for this compound is calculated based on its constituent elements, as a comprehensive database entry was not available. Other data is sourced from existing literature.

Historical Development and Evolution of Research on Halogenated and Nitrated Benzoyl Chlorides

The study of substituted benzoyl chlorides dates back to early investigations into reaction kinetics and mechanisms in organic chemistry. Early 20th-century research focused on understanding how different substituents on the benzene (B151609) ring affect the rates of reaction, particularly alcoholysis (reaction with alcohol). uni.edu These studies were foundational in developing concepts of electronic effects and establishing quantitative relationships, such as the Hammett equation, which correlates reaction rates with substituent constants. uni.edu

Research into halogenated benzoyl chlorides has been extensive. The Hunsdiecker reaction, discovered in the 1930s and involving the reaction of silver carboxylates with halogens, provided insight into the formation of aryl halides, with acyl hypohalites like benzoyl hypochlorite (B82951) identified as key intermediates. cdnsciencepub.com Later work explored the use of halogenated benzoyl chlorides in the synthesis of complex molecules, including polymers and pharmaceuticals. A 2017 thesis on the structural systematics of halogenated benzamides highlights the continued interest in these compounds as building blocks for creating specific three-dimensional structures. dcu.ie

The study of nitrated benzoyl chlorides has been driven by their high reactivity and their utility as precursors for other functional groups. For instance, p-nitrobenzoyl chloride has been widely used not only for its reactivity in acylation but also because the nitro group can be readily reduced to an amino group, opening pathways to a different class of compounds. Research has explored various synthetic methods, including the use of thionyl chloride with phase transfer catalysts to improve yield and purity. google.com The solvolysis of nitro-substituted benzoyl chlorides has also been a subject of mechanistic studies, revealing competing reaction pathways depending on the solvent and other substituents. lookchemmall.commdpi.com The historical use of halogenated and nitrated aromatic compounds extends to the dye and textile industries, where they served as intermediates and property-enhancing agents. iloencyclopaedia.org

The evolution of this research field reflects the broader progression of organic chemistry, from fundamental kinetic studies to the rational design and synthesis of complex functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClINO3 |

|---|---|

Molecular Weight |

311.46 g/mol |

IUPAC Name |

2-iodo-5-nitrobenzoyl chloride |

InChI |

InChI=1S/C7H3ClINO3/c8-7(11)5-3-4(10(12)13)1-2-6(5)9/h1-3H |

InChI Key |

PDRGDMZJWIYYQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 5 Nitrobenzoyl Chloride

Precursor Synthesis and Halogenation Strategies

The synthesis of 2-iodo-5-nitrobenzoyl chloride is fundamentally dependent on the successful preparation of its precursor, 2-iodo-5-nitrobenzoic acid. This intermediate can be synthesized via several key halogenation and nitration strategies.

Routes to 2-Iodo-5-nitrobenzoic Acid

The formation of 2-iodo-5-nitrobenzoic acid can be approached from different starting materials, primarily through the nitration of a halogenated benzoic acid, the iodination of a nitrobenzoic acid, or via a diazotization-iodination sequence.

A common and direct method for the synthesis of 2-iodo-5-nitrobenzoic acid involves the electrophilic nitration of 2-iodobenzoic acid. This reaction typically employs a potent nitrating agent, which is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The reaction requires elevated temperatures to overcome the deactivating effect of the carboxyl and iodo substituents on the aromatic ring. In one documented procedure, 2-iodobenzoic acid is heated in a mixture of 65% nitric acid and 95% sulfuric acid. The solution is heated to 135 °C and stirred for one hour. smolecule.com Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude product, which can then be collected by filtration. smolecule.com Another similar procedure involves heating 2-iodobenzoic acid in concentrated sulfuric acid and nitric acid at 100°C for two hours. The directing effects of the substituents on the 2-iodobenzoic acid ring guide the incoming nitro group primarily to the 5-position, which is para to the iodine atom and meta to the carboxylic acid group.

| Parameter | Condition | Source(s) |

| Starting Material | 2-Iodobenzoic Acid | smolecule.com, |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | smolecule.com, |

| Temperature | 100-135 °C | smolecule.com, |

| Duration | 1-2 hours | smolecule.com, |

| Workup | Precipitation in ice-water, filtration | smolecule.com, |

The synthesis of 2-iodo-5-nitrobenzoic acid by the direct iodination of 3-nitrobenzoic acid is a less straightforward route. The electronic properties of the starting material present a significant challenge. Both the nitro group (-NO₂) and the carboxylic acid group (-COOH) are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution. In 3-nitrobenzoic acid, the positions ortho and para to the carboxylic acid (positions 2, 4, and 6) and the positions ortho and para to the nitro group (positions 2, 4, and 6) are deactivated. The position meta to both groups (position 5) is the most likely site for substitution. Therefore, direct iodination of 3-nitrobenzoic acid would be expected to yield 3-iodo-5-nitrobenzoic acid rather than the desired 2-iodo-5-nitro isomer.

While methods exist for the iodination of deactivated aromatic rings, such as using iodine with strong oxidizing agents, these are not typically regioselective enough to produce the specific 2-iodo-5-nitrobenzoic acid isomer from 3-nitrobenzoic acid in high yield. For instance, the iodination of 4-nitrobenzoic acid using molecular iodine and an oxidizing agent can yield 2-iodo-4-nitrobenzoic acid, as the substitution is directed to the position ortho to the carboxylic acid group. However, for 3-nitrobenzoic acid, this specific isomer is not the favored product.

A reliable and highly regioselective method for preparing 2-iodo-5-nitrobenzoic acid is the Sandmeyer reaction. This process begins with the diazotization of an aromatic amine, followed by its replacement with an iodide. For this specific synthesis, the required starting material is 2-amino-5-nitrobenzoic acid.

The synthesis involves two main steps:

Diazotization: The amino group of 2-amino-5-nitrobenzoic acid is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.com

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group and is readily displaced by the iodide ion (I⁻), yielding 2-iodo-5-nitrobenzoic acid with high specificity.

This method is widely applicable for introducing iodine to an aromatic ring at a specific position, as dictated by the location of the precursor amino group. google.com

Conversion of Carboxylic Acid Precursors to Acyl Chlorides

Once 2-iodo-5-nitrobenzoic acid has been synthesized and purified, the final step is the conversion of the carboxylic acid functional group into an acyl chloride.

The most common and efficient method for converting a carboxylic acid to an acyl chloride is by using thionyl chloride (SOCl₂). This reaction is broadly applicable to a wide range of substituted benzoic acids, including those containing deactivating nitro groups. prepchem.comgoogle.comrsc.org

The general procedure involves heating the 2-iodo-5-nitrobenzoic acid, either neat or in an inert solvent like toluene, with an excess of thionyl chloride. prepchem.com The reaction mixture is typically heated under reflux until the evolution of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), ceases. google.com A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to facilitate the reaction. google.com

After the reaction is complete, the excess thionyl chloride is removed, often by distillation under reduced pressure. rsc.orgprepchem.com The crude this compound can then be purified by vacuum distillation or used directly in subsequent reactions. For example, a similar compound, 2-methyl-3-nitrobenzoic acid, was converted to its acyl chloride in 99% yield by heating with thionyl chloride at 60 °C. rsc.org

| Parameter | Condition | Source(s) |

| Starting Material | 2-Iodo-5-nitrobenzoic Acid | Analogous examples prepchem.com, google.com, rsc.org |

| Reagent | Thionyl Chloride (SOCl₂) | prepchem.com, google.com, rsc.org |

| Catalyst (optional) | N,N-Dimethylformamide (DMF) | google.com |

| Temperature | Reflux or elevated temperature (e.g., 60 °C) | rsc.org, prepchem.com |

| Purification | Distillation under reduced pressure | rsc.org, prepchem.com |

Optimized Reaction Conditions and Yields

The conversion of 2-Iodo-5-nitrobenzoic acid to this compound is most commonly achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Optimization of this process focuses on maximizing yield and purity by carefully controlling reaction parameters and minimizing side reactions.

A significant challenge in this synthesis is the potential for a nucleophilic aromatic substitution side reaction, where the iodo group is replaced by a chloro group. This is particularly problematic because the electron-withdrawing nitro group on the benzene (B151609) ring activates the iodo group for such substitution. The use of N,N-dimethylformamide (DMF) as a catalyst, while effective in promoting the formation of the acid chloride, can also facilitate this unwanted side reaction.

Detailed research findings have led to several optimized protocols. One approach involves reacting the starting carboxylic acid with thionyl chloride, which can also serve as the solvent, often with refluxing for several hours to drive the reaction to completion. jcsp.org.pk Another refined method uses a solvent like dichloromethane (B109758) (DCM) and a catalyst. For instance, a procedure for a similar compound, 2-chloro-5-iodobenzoyl chloride, uses oxalyl chloride in DCM with a catalytic amount of DMF at controlled temperatures (10-20°C), achieving a quantitative yield. The use of milder chlorinating agents like oxalyl chloride can sometimes offer better selectivity compared to thionyl chloride.

The table below summarizes optimized conditions derived from analogous syntheses.

Interactive Data Table: Optimized Synthesis Parameters for Acyl Chlorides

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride | Thionyl chloride (SOCl₂) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | None (SOCl₂ as solvent) |

| Catalyst | DMF (catalytic amount) | DMF (catalytic amount) | Pyridine (B92270) (phase transfer) |

| Temperature | Reflux (heated) | 10-25°C | 90°C |

| Reaction Time | 2-8 hours google.com | 16 hours | 12 hours google.com |

| Typical Yield | High (specifics vary) | >99% | >98% google.com |

| Key Consideration | Potential for chloro-de-iodination side reaction with DMF catalyst. | Milder conditions may improve selectivity. | Avoids additional solvent recovery steps. google.com |

Emerging Green Chemistry Approaches in Synthetic Pathways

Recent advancements in chemical synthesis have emphasized the development of environmentally benign methods. While specific green routes for the industrial production of this compound are not yet widely documented, research into related transformations showcases the potential of solvent-free methods and novel catalytic systems.

Solvent-Free Methods and Mechanochemical Synthesis

Solvent-free synthesis and mechanochemistry represent a significant step towards greener chemical processes by reducing or eliminating the use of hazardous organic solvents. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a notable solvent-free technique. acs.orgnsf.gov

While the direct mechanochemical synthesis of this compound from its corresponding acid has not been specifically reported, the utility of acyl chlorides in solvent-free reactions is established. For example, the Suzuki-Miyaura cross-coupling of various acyl chlorides with boronic acids has been successfully performed in the solid state via ball milling, avoiding the need for harmful solvents and shortening reaction times. acs.orgorganic-chemistry.orgnih.gov Other solvent-free procedures include the benzoylation of amines and phenols using benzoyl chloride on a solid support like basic alumina, sometimes enhanced by microwave irradiation. nih.govsemanticscholar.org These examples demonstrate the compatibility of the acyl chloride functional group with green, solvent-free reaction conditions, suggesting a promising area for future research into the synthesis of the acyl chlorides themselves. nsf.gov

Catalytic Systems for Enhanced Efficiency

The efficiency of acyl chloride synthesis can be significantly improved through the use of catalysts. In the traditional thionyl chloride method, a catalytic amount of DMF is often used to accelerate the reaction. google.com Phase transfer catalysts, such as pyridine, have also been employed to synthesize p-nitrobenzoyl chloride with high yields (>98%) and purity (>99.6%), using thionyl chloride as both reagent and solvent. google.com

Palladium-doped Clay: A recyclable and robust heterogeneous catalyst used for the microwave-assisted, solvent-free synthesis of amides from benzoyl chlorides and anilines. This method provides excellent yields in short reaction times and simplifies product purification. tandfonline.com

Copper (II) Oxide: This inexpensive and reusable catalyst has been shown to efficiently catalyze the chemoselective acylation and benzoylation of alcohols, phenols, and amines at room temperature under solvent-free conditions. tsijournals.com

Copper (I) Catalysts: In reactions subsequent to the formation of the acyl chloride, such as amination, cuprous salts like cuprous iodide (CuI) and cuprous chloride are used to catalyze the reaction under relatively mild conditions, improving conversion rates and reducing side reactions. google.com

These catalytic approaches highlight a trend towards more efficient and sustainable chemical manufacturing, which may soon be applied directly to the synthesis of complex intermediates like this compound.

Reactivity and Mechanistic Investigations of 2 Iodo 5 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Pathways

2-Iodo-5-nitrobenzoyl chloride is a highly reactive acylating agent, a characteristic primarily attributed to the strong electron-withdrawing nature of its substituents. The core reaction mechanism it undergoes is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. The presence of the ortho-iodo and para-nitro groups significantly enhances the electrophilicity of the carbonyl center, making the compound susceptible to attack by a wide range of nucleophiles.

The reaction of this compound with oxygen nucleophiles, such as alcohols and phenols, results in the formation of corresponding esters. Due to the high reactivity of the acyl chloride, these esterification reactions can often proceed under mild conditions. Advanced strategies for esterification using this reagent focus on controlling this high reactivity to achieve chemoselectivity, especially when dealing with complex substrates containing multiple nucleophilic sites.

The reaction typically involves the alcohol acting as the nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the chloride ion. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product. In the context of substrates with sensitive functional groups, the use of hindered bases or carrying out the reaction at low temperatures can prevent potential side reactions.

Table 1: Representative Esterification Reaction

| Reactant | Nucleophile | Conditions | Product |

|---|

Amidation reactions involving this compound are pivotal in the synthesis of complex molecules, particularly in the pharmaceutical field. The compound serves as a key building block for introducing the 2-iodo-5-nitrobenzoyl moiety into a larger molecular framework.

A prominent example of its application is in the synthesis of the cannabinoid receptor 2 (CB2) selective agonist, AM1241. nih.gov420magazine.com In this multi-step synthesis, the initial and crucial step is the acylation of indole (B1671886) with this compound. nih.gov This reaction proceeds under anhydrous conditions and typically employs a base like triethylamine to scavenge the HCl formed during the reaction. This step effectively demonstrates the utility of this compound in the assembly of complex heterocyclic systems. The high efficiency of this amidation, even with moderately nucleophilic amines like indole, underscores the compound's potent acylating power.

Table 2: Research Finding on Amidation for AM1241 Synthesis

| Reaction Step | Reagents and Conditions | Product | Reference |

|---|

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. While this compound is an acyl chloride, its use in Friedel-Crafts reactions presents significant challenges. The aromatic ring of the reagent itself is strongly deactivated by the para-nitro group, one of the most powerful electron-withdrawing groups. This deactivation makes the acyl chloride a poor substrate for the Lewis acid catalyst (e.g., AlCl₃) required for the reaction, potentially hindering the formation of the reactive acylium ion.

Furthermore, the substrate for a Friedel-Crafts reaction must be an activated or at least non-deactivated aromatic ring. Attempting to acylate a deactivated aromatic system with this already challenging acyl chloride would likely result in very low to no yield under standard conditions. Overcoming this would necessitate harsh reaction conditions, which could lead to decomposition or unwanted side reactions.

This compound is expected to react readily with various carbon nucleophiles, including organometallic reagents such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi). These reactions provide a direct route to forming ketones.

Reaction with Organocuprates (Gilman Reagents): Organocuprates are generally preferred for the synthesis of ketones from acyl chlorides because they are less reactive than Grignard reagents and typically stop at the ketone stage without further addition to the carbonyl. The reaction would involve the transfer of one alkyl or aryl group from the cuprate (B13416276) to the acyl chloride.

Reaction with Grignard Reagents: While a Grignard reagent can produce a ketone, the high reactivity of both the acyl chloride and the Grignard reagent makes it difficult to prevent a second nucleophilic attack on the newly formed ketone, leading to the formation of a tertiary alcohol as a significant byproduct. Careful control of stoichiometry and reaction temperature (low temperatures) is essential to favor ketone formation.

Table 3: General Reactions with Carbon Nucleophiles

| Reagent Type | General Formula | Expected Primary Product | Potential Byproduct |

|---|---|---|---|

| Organocuprate | R₂CuLi | 1-(2-Iodo-5-nitrophenyl)-alkan-1-one | - |

Influence of Ortho-Iodo and Para-Nitro Substituents on Reactivity

The reactivity of the acyl chloride functional group in this compound is not governed in isolation but is profoundly modulated by the electronic effects of the substituents on the benzene (B151609) ring.

The exceptional reactivity of this compound in nucleophilic acyl substitution is a direct consequence of the powerful electronic activation of its carbonyl carbon. This activation arises from the synergistic electron-withdrawing effects of the ortho-iodo and para-nitro substituents.

Para-Nitro Group: The nitro group (-NO₂) at the para position is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M). wikipedia.org It withdraws electron density from the entire aromatic ring and, by extension, from the carbonyl carbon. This delocalization significantly stabilizes the transition state of nucleophilic attack and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, making it a much harder electrophile and accelerating the rate of nucleophilic attack. The nitro group makes the ring significantly less reactive than benzene towards electrophiles but more reactive towards nucleophiles. libretexts.orguomustansiriyah.edu.iq

Ortho-Iodo Group: The iodine atom at the ortho position also contributes to the activation. As a halogen, it exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity, which pulls electron density away from the adjacent carbonyl carbon. libretexts.orguomustansiriyah.edu.iq While it has a weak electron-donating resonance effect (+M), the inductive effect is dominant in activating the acyl chloride. libretexts.org This inductive pull further increases the partial positive charge (δ+) on the carbonyl carbon. However, the large size of the iodine atom also introduces steric hindrance around the reaction center, which can partially counteract the electronic activation by impeding the approach of bulky nucleophiles.

The combination of these effects results in a highly electrophilic carbonyl carbon, rendering this compound an extremely efficient acylating agent.

Steric Hindrance and Regioselectivity

The reactivity and regioselectivity of this compound are significantly influenced by the steric and electronic nature of its substituents. The presence of a bulky iodine atom and a nitro group in the ortho and meta positions, respectively, relative to the acyl chloride, creates a distinct chemical environment that directs the course of its reactions.

In related systems, such as 3-(2-nitrobenzoyl)chromone, the steric hindrance presented by the ortho-nitro group plays a decisive role in determining the regioselectivity of cyclization reactions. beilstein-journals.org This steric bulk can prevent a nucleophile from attacking the adjacent carbonyl group, forcing the reaction to proceed at an alternative, less hindered site. beilstein-journals.org Similarly, in the acylation of 5-alkyl- or benzoyl-1,5-benzodiazepin-2-ones with 2-nitrobenzoyl chloride, the subsequent reductive N-heterocyclization is sensitive to substitution patterns, indicating that steric factors can prevent the desired cyclization. researchgate.net For this compound, the large van der Waals radius of the iodine atom at the 2-position imposes considerable steric hindrance around the benzoyl chloride moiety. This effect is expected to control the regioselectivity of nucleophilic attacks, favoring pathways that minimize steric clash.

Exploration of Radical and SRN1 Mechanisms in Related Systems

Beyond traditional polar reactions, aryl halides can undergo substitution via radical pathways, most notably the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. wikipedia.orgdalalinstitute.com This multi-step process is particularly relevant for aryl iodides and does not necessarily require the strong deactivating groups needed for classical nucleophilic aromatic substitution (SNAr). wikipedia.org

The general SRN1 mechanism involves the following key steps:

Initiation: An electron is transferred from an initiator (e.g., via photochemical stimulation or a chemical catalyst) to the aryl halide, forming a radical anion. inflibnet.ac.inyoutube.com

Fragmentation: The radical anion intermediate rapidly dissociates, cleaving the carbon-halogen bond to form an aryl radical and a halide anion. wikipedia.orgyoutube.com

Propagation: The aryl radical reacts with a nucleophile to form a new radical anion. youtube.com This new radical anion then transfers its excess electron to a new molecule of the starting aryl halide, propagating the chain reaction and forming the final product. wikipedia.org

The reactivity of the aryl halide in SRN1 reactions is highly dependent on the halogen, with a typical reactivity order of I > Br > Cl. conicet.gov.ar This trend is consistent with the reduction potential of the aryl halides and the fragmentation rates of their corresponding radical anions. conicet.gov.ar Given that this compound possesses an iodine substituent, it is a plausible substrate for SRN1 reactions, especially with soft nucleophiles like enolates, under appropriate initiation conditions. wikipedia.orgconicet.gov.ar

Kinetic and Thermodynamic Studies of Reactions

Investigating the kinetics and thermodynamics of reactions involving this compound provides fundamental insights into reaction rates, mechanisms, and the nature of transient species.

Kinetic studies quantify how reaction rates change with reactant concentrations, temperature, and other variables. In the alkaline hydrolysis of related nitro-aromatic compounds, such as N′-morpholino-N-(2′-methoxyphenyl)-5-nitrophthalamide, the reaction kinetics can be followed by monitoring the change in absorbance over time. The observed pseudo-first-order rate constants (kobs) can be determined under various conditions to elucidate the mechanism. For example, the hydrolysis of a related compound was found to follow the relationship kobs = kOH[HO⁻] + k'OH[HO⁻]², indicating a complex dependence on the hydroxide (B78521) concentration. acs.org

Kinetic Data for Alkaline Hydrolysis of a Related Nitrophthalamide Derivative at 35 °C

| Parameter | Value | Units |

|---|---|---|

| kOH | 6.38 (± 0.15) × 10⁻⁵ | M⁻¹ s⁻¹ |

| k'OH | 4.59 (± 0.09) × 10⁻⁵ | M⁻² s⁻¹ |

This table displays the least-squares calculated rate constants for the alkaline hydrolysis of N′-morpholino-N-(2′-methoxyphenyl)-4-nitrophthalamide, a structurally related compound. Data from acs.org.

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are derived from the temperature dependence of the reaction rate and offer a deeper understanding of the transition state. The enthalpy of activation corresponds to the energy barrier, while the entropy of activation reflects the degree of order in the transition state compared to the reactants.

A classic example of transition state analysis comes from the heterolysis of 1-halo-1-methylcyclohexanes. The heterolysis of the bromo derivative in cyclohexane (B81311) showed a large negative entropy of activation (ΔS‡ = −81 J mol⁻¹K⁻¹), indicating a more ordered, solvated transition state. researchgate.net In contrast, the chloro analogue exhibited a large positive entropy of activation (ΔS‡ = 92 J mol⁻¹K⁻¹), suggesting a disordered transition state due to desolvation. researchgate.net These values provide powerful evidence for the structure and solvation of the transition state. Furthermore, comparing activation parameters can explain differences in reaction rates; for example, a rate acceleration may be attributed to a decrease in the enthalpy of activation. acs.org

Activation Entropy for Heterolysis of 1-Halo-1-methylcyclohexanes

| Compound | Activation Entropy (ΔS‡) | Interpretation |

|---|---|---|

| 1-Bromo-1-methylcyclohexane | -81 J mol⁻¹K⁻¹ | Solvation of the transition state |

| 1-Chloro-1-methylcyclohexane | +92 J mol⁻¹K⁻¹ | Desolvation of the transition state |

This table illustrates how the sign and magnitude of the entropy of activation can be used to analyze the transition state. Data from researchgate.net.

Strategic Applications in Complex Organic Synthesis

A Versatile Building Block in Medicinal Chemistry Research

2-Iodo-5-nitrobenzoyl chloride serves as a crucial starting material and intermediate in the discovery of new therapeutic agents. Its utility stems from the presence of multiple reactive sites: the acyl chloride for amide and ester formation, the nitro group which can be reduced to an amine, and the iodo group which can participate in various cross-coupling reactions.

Synthesis of Functionalized Peptidomimetics and Biologically Relevant Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. This compound has been employed in the synthesis of these valuable molecules.

In the solid-phase synthesis of β-turn cyclic mimetics, a 2-fluoro-3-iodo-5-nitrobenzoyl group is introduced to a resin-bound tripeptide. mdpi.com Subsequent intramolecular cyclization, followed by cleavage from the resin, yields the desired peptidomimetic scaffolds. mdpi.com This approach allows for the creation of libraries of compounds with diverse functionalities. mdpi.com The nitro group in these structures can be further modified to enhance properties like solubility and bioavailability. mdpi.com For instance, it can be reduced to a primary amine or converted to a guanidine (B92328) or methyl sulfoxide (B87167) group. mdpi.com

| Precursor | Reagent | Product | Application |

| Resin-bound tripeptide | 2-fluoro-3-iodo-5-nitrobenzoyl chloride | Cyclic β-turn peptidomimetic | Mimicking peptide secondary structures |

| Nitro-functionalized peptidomimetic | Reducing agents | Amino-functionalized peptidomimetic | Improved solubility and bioavailability |

Incorporation into Designed Drug-Like Molecules (as a synthetic intermediate)

The structural features of this compound make it an important intermediate in the synthesis of various drug-like molecules. ontosight.ai The iodo- and nitro-substituted benzoyl moiety can be found in compounds investigated for their potential as antibacterial and anti-inflammatory agents. ontosight.ai

For example, it has been used in the synthesis of 5-iodo-2-(3-phenylpropiolamido)benzamide, a compound that has shown antiproliferative activity. nih.gov Additionally, derivatives of 2-iodo-5-nitrobenzoic acid have been explored as potent trypanocidal agents against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org

Precursor for the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound provides a versatile entry point for their synthesis.

Pathways to Nitrogen-Containing Heterocycles (e.g., Quinolines, Benzodiazepines)

Quinolines: Quinolines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. mdpi.comacgpubs.org While direct synthesis of quinolines from this compound is not a common method, the related compound 2-iodobenzoyl chloride is used in the synthesis of benzo-fused indolizidine alkaloid mimics, which can be seen as complex quinoline-related structures. beilstein-journals.org The general synthesis of quinolines often involves the condensation of anilines with carbonyl compounds, such as in the Friedländer synthesis. acgpubs.orgiipseries.org

Benzodiazepines: Benzodiazepines are another important class of nitrogen-containing heterocycles, widely known for their anxiolytic, sedative, and anticonvulsant properties. nih.gov The synthesis of benzodiazepines often involves the condensation of o-phenylenediamines with ketones or other carbonyl compounds. nih.govmdpi.com For instance, 1,4-benzodiazepine-2,5-diones can be synthesized from the rearrangement of 3-aminoquinoline-2,4-diones under basic conditions. researchgate.net

Synthesis of Oxygen and Sulfur Heterocycles

The reactivity of the acyl chloride group in this compound allows for its use in the synthesis of oxygen-containing heterocycles, such as esters that may be part of a larger heterocyclic system. The Pummerer reaction, which involves the reaction of sulfoxides with anhydrides, is a known method for synthesizing oxygen heterocycles like lactones. chim.it

While direct applications of this compound in the synthesis of sulfur heterocycles are less documented, the related thioamides can be used to form benzothiazoles. nih.gov

Role in Materials Science: Advanced Polymer and Functional Material Synthesis

The application of this compound extends beyond medicinal chemistry into the realm of materials science. The nitro group, in particular, has been utilized in the development of photo-responsive polymers. researchgate.net Polymers containing the o-nitrobenzyl group can undergo cleavage upon irradiation, leading to changes in the polymer's properties. researchgate.net This has been exploited to create light-responsive block copolymers that can self-assemble and disassemble in water. researchgate.net

Furthermore, the electron-deficient nature of the aromatic ring in nitro-containing compounds can be useful in the design of functional materials. Nitrosoarenes, which can be synthesized from nitro compounds, have been shown to undergo self-polymerization on gold surfaces. acs.org

Derivatization and Subsequent Functionalization Strategies

Transformations of the Iodo Group

The carbon-iodine bond in 2-iodo-5-nitrobenzoyl chloride and its derivatives is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions and halogen-metal exchange. Due to the high reactivity of the acyl chloride moiety, these transformations are often performed on a more stable derivative, such as the corresponding ester, with the acyl chloride being regenerated later if needed.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodo substituent on the aromatic ring of this compound derivatives makes it an excellent substrate for these reactions due to the high reactivity of aryl iodides in the oxidative addition step of the catalytic cycle. yonedalabs.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester. For a derivative like methyl 2-iodo-5-nitrobenzoate, coupling with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would yield a biaryl compound. nih.gov The reaction is highly versatile and tolerates a wide range of functional groups, although the nitro group's electron-withdrawing nature can influence reactivity. nih.govnih.gov

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). wikipedia.org This method is known for its mild reaction conditions and tolerance of various functional groups, making it suitable for complex substrates. nrochemistry.com The reaction of a 2-iodo-5-nitrobenzoyl derivative with an organostannane, catalyzed by a palladium complex, would result in a new carbon-carbon bond at the 2-position. nrochemistry.comnih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. fu-berlin.dewikipedia.org This reaction would form a new carbon-carbon bond, introducing a vinyl group. For example, reacting a 2-iodo-5-nitrobenzoyl derivative with an alkene like methyl acrylate (B77674) would yield a substituted cinnamate (B1238496) derivative. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. fu-berlin.deresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of a 2-iodo-5-nitrobenzoyl derivative would produce an alkynyl-substituted aromatic compound, a valuable intermediate in the synthesis of more complex molecules. libretexts.orgresearchgate.net The reaction is typically carried out under mild, anaerobic conditions. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions on 2-Iodo-5-nitroaryl Derivatives This table is illustrative and based on general principles of cross-coupling reactions.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Biaryl |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | (Not always required) | Aryl-Substituted |

| Heck | Alkene | Pd(OAc)₂ | Et₃N, NaOAc | Arylalkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | Arylalkyne |

Halogen-metal exchange involves the replacement of a halogen atom with a metal, typically lithium or magnesium, to form an organometallic reagent. google.com For this compound, this reaction is challenging. The presence of the electrophilic acyl chloride and the reducible nitro group makes the use of highly reactive organolithium or Grignard reagents problematic, as they would likely react with these other functional groups. uni-muenchen.de

To achieve a halogen-metal exchange, the acyl chloride and nitro groups would likely need to be protected or modified. For instance, the acyl chloride could be reduced to an alcohol and protected, and the nitro group could potentially be tolerated under very specific, low-temperature conditions. The resulting organometallic intermediate could then be reacted with various electrophiles to introduce a new substituent at the 2-position. The exchange rate for an iodo group is typically very fast. harvard.edu

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amine is a fundamental transformation that yields 2-iodo-5-aminobenzoyl derivatives, which are valuable synthetic intermediates. The key challenge is to perform this reduction chemoselectively, without affecting the iodo substituent or the acyl chloride. wikipedia.org

Catalytic hydrogenation is a common method for reducing nitro groups. unimi.it This typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgresearchgate.net

Chemoselectivity Issues: A significant drawback of catalytic hydrogenation in this context is the potential for hydrodehalogenation, where the iodo group is reductively cleaved. rsc.org This side reaction is particularly prevalent with catalysts like palladium. Careful selection of the catalyst and reaction conditions, such as lower temperatures and pressures, can sometimes mitigate this issue. rsc.org For instance, using nanostructured tungsten disulfide (WS₂) has been shown to selectively hydrogenate nitro groups in the presence of halides, including iodides, at lower temperatures to prevent dehalogenation. rsc.org

Table 2: Catalytic Hydrogenation for Nitro Group Reduction This table is illustrative and based on general principles of catalytic hydrogenation.

| Catalyst | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Pd/C | H₂ gas, Methanol/Ethanol | High activity, common | High risk of hydrodehalogenation (C-I cleavage) |

| Raney Nickel | H₂ gas or Hydrazine (B178648), Ethanol | Less expensive than Pd | May require higher pressures/temperatures |

| PtO₂ | H₂ gas, Acetic Acid/Ethanol | Effective for many substrates | Can also cause dehalogenation |

| WS₂ (nanostructured) | H₂ gas (50 bar), THF/H₂O, 100-120 °C | High chemoselectivity for nitro group, preserves halides | Requires specific catalyst synthesis and higher pressure |

Reductions using metals in acidic or neutral conditions are often more chemoselective for the nitro group in the presence of aryl halides.

Iron in Acidic Media (Béchamp Reduction): The use of iron powder in the presence of an acid like hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl) is a classic and cost-effective method for reducing aromatic nitro compounds. unimi.itgoogle.com This method is generally selective and does not typically cleave the carbon-halogen bond, making it suitable for reducing this compound or its derivatives. google.com

Zinc/Hydrazine System: A combination of zinc dust and hydrazine hydrate (B1144303) offers a rapid, efficient, and low-cost method for reducing nitro compounds. niscpr.res.in This system is highly selective for the nitro group and is compatible with a wide range of other functional groups, including halogens and esters. niscpr.res.inmdma.ch The reaction is often exothermic and proceeds quickly at room temperature. niscpr.res.in

Achieving chemoselectivity is paramount when functionalizing a molecule like this compound. The goal is to selectively reduce the nitro group to an amine while preserving the iodo group for subsequent cross-coupling reactions and the acyl chloride (or its ester precursor) for amidation or esterification.

The choice of reducing agent is critical. Metal-mediated reductions, such as those using iron or zinc, are generally superior to catalytic hydrogenation for this specific substrate due to the high risk of dehalogenation with the latter. rsc.orgmdma.ch Systems like zinc dust with hydrazine or hydrazinium (B103819) monoformate have demonstrated excellent selectivity, rapidly reducing aromatic nitro groups at room temperature while leaving reducible substituents like halogens untouched. niscpr.res.inmdma.ch Enzymatic reductions have also been shown to be highly chemoselective, reducing a nitro group to a hydroxylamine (B1172632) without affecting a chloro substituent on the same ring. nih.gov This high degree of selectivity allows for a modular synthetic approach, where the nitro group is first reduced, and the resulting amine is protected or used in a subsequent reaction, leaving the iodo group available for a final cross-coupling step.

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis and Reactivity Prediction (DFT Calculations)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing significant insights into the electronic nature of molecules. For 2-Iodo-5-nitrobenzoyl chloride, such calculations would be invaluable for understanding its stability, reactivity, and potential applications.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. An analysis for this compound would involve calculating the energies of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Analysis of the charge distribution would reveal the partial charges on each atom within the this compound molecule. This information is critical for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. An electrostatic potential map would visually represent the charge distribution, with color-coding to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, one would expect negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the hydrogen atoms and the carbonyl carbon.

Reaction Mechanism Elucidation and Transition State Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. For reactions involving this compound, such as nucleophilic acyl substitution, calculations could identify the transition state structures and their corresponding activation energies. This would provide a detailed, step-by-step understanding of the reaction mechanism, including the formation of any intermediates. Such studies are vital for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Prediction of Spectroscopic Properties for Complex Derivatives

Theoretical calculations can accurately predict various spectroscopic properties. For derivatives of this compound, computational methods could forecast advanced Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for Infrared (IR) and Raman spectroscopy. These predictions are highly valuable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for a Derivative of this compound

| Spectroscopic Technique | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Data not available |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Derivative Series

QSAR and QSPR studies establish mathematical relationships between the structural or property-based descriptors of a series of compounds and their biological activity or physical properties. For a series of derivatives of this compound, a QSAR/QSPR model could be developed to predict their efficacy for a particular application, such as medicinal chemistry or materials science. This would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimental data. Such models are powerful predictive tools in rational drug design and materials development, enabling the screening of virtual libraries of compounds to identify promising candidates for synthesis and testing.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry for Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds derived from 2-Iodo-5-nitrobenzoyl chloride. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm). This precision allows for the determination of the elemental formula of a molecule, providing powerful evidence for its proposed structure.

When a new derivative, such as an amide or ester of this compound, is synthesized, HRMS is used to confirm its identity. By comparing the experimentally measured exact mass with the theoretically calculated mass for the expected chemical formula, researchers can validate the outcome of the reaction. For instance, in the analysis of substituted N-methoxy-N-methyl benzamides, HRMS was used to confirm the elemental composition of the synthesized products by matching the calculated mass of the protonated molecule [M+H]+ with the experimentally found value. niscpr.res.in Similarly, this technique is applied to iodinated organic compounds to confirm their composition. researchgate.net

Furthermore, HRMS serves as a sensitive method for purity assessment. The high resolution enables the detection of minor impurities that may have masses very close to that of the main product, which would be indistinguishable by low-resolution mass spectrometry. This capability is crucial for ensuring the material's suitability for subsequent applications.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative: N-(4-methoxyphenyl)-2-iodo-5-nitrobenzamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁IN₂O₄ |

| Calculated Exact Mass ([M+H]⁺) | 410.9785 u |

| Experimentally Observed Mass ([M+H]⁺) | 410.9781 u |

| Mass Error | -0.97 ppm |

| Ionization Technique | Electrospray Ionization (ESI) |

This data is illustrative and demonstrates the typical accuracy of HRMS analysis.

Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For derivatives of this compound, a suite of NMR experiments provides a complete picture of the molecular structure.

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of each proton is indicative of its electronic environment, while spin-spin coupling patterns reveal which protons are adjacent to one another.

¹³C NMR Spectroscopy: This method maps the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. The chemical shift provides insight into the functional group and hybridization of each carbon.

For complex derivatives, one-dimensional (1D) spectra can be ambiguous due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively establish the connectivity between protons and carbons. researchgate.net

While ¹H and ¹³C are the most common nuclei observed, NMR can also be applied to other magnetically active nuclei. If a reaction involving this compound were to incorporate fluorine or an isotopically enriched nitrogen source, ¹⁹F and ¹⁵N NMR would be powerful tools for probing the local environment around these specific atoms. The structures of various benzamide and thiobenzamide derivatives have been successfully characterized using a combination of these NMR techniques. researchgate.netrsc.org

Table 2: Representative ¹H and ¹³C NMR Data for N-phenyl-2-iodo-5-nitrobenzamide in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzoyl Ring | ||

| C-1 | - | 144.5 |

| C-2 | - | 93.8 |

| C-3 | 8.75 (d, J=2.5 Hz) | 141.2 |

| C-4 | 8.20 (dd, J=8.7, 2.5 Hz) | 128.5 |

| C-5 | - | 149.0 |

| C-6 | 7.95 (d, J=8.7 Hz) | 127.0 |

| C=O | - | 164.2 |

| N-H | 8.10 (br s) | - |

| Phenyl Ring | ||

| C-1' | - | 137.5 |

| C-2'/6' | 7.65 (d, J=7.8 Hz) | 121.0 |

| C-3'/5' | 7.40 (t, J=7.8 Hz) | 129.5 |

This data is representative, based on known substituent effects and data from similar structures like 2-iodobenzamide and various nitrobenzamides. bmrb.iochemicalbook.comresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom in the molecule and within the crystal lattice.

This technique is particularly crucial for:

Unambiguous Structural Confirmation: It provides absolute proof of a molecule's constitution and connectivity, resolving any ambiguities from spectroscopic data.

Conformational Analysis: It reveals the preferred solid-state conformation of the molecule, including bond angles, bond lengths, and torsion angles between different parts of the structure.

Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration of stereocenters, which is essential in fields such as medicinal chemistry where enantiomers can have vastly different biological activities.

The crystal structures of many related compounds, such as 2-hydroxy-5-nitro-N-phenylbenzamide and 2-iodobenzamide, have been determined, providing valuable insights into the molecular geometry and intermolecular interactions (like hydrogen bonding) that govern their packing in the solid state. researchgate.netnih.gov These interactions are critical for understanding the physical properties of the materials.

Table 3: Representative Crystallographic Data for 2-Hydroxy-5-nitro-N-phenylbenzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₄ |

| Formula Weight | 258.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.9012 Åb = 4.7821 Åc = 12.3369 Åβ = 97.919° |

| Volume | 578.56 ų |

| Z (Molecules per unit cell) | 2 |

| Density (calculated) | 1.482 g/cm³ |

| Reference | Raza et al., (2009) nih.gov |

Advanced Chromatographic Separations for Isomer Isolation and Purification

Chromatography is a fundamental technique for the separation and purification of compounds from a reaction mixture. For products derived from this compound, advanced chromatographic methods are essential for isolating the desired product and removing impurities or isomeric byproducts.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. oup.com Depending on the polarity of the derivatives, different modes can be employed:

Reversed-Phase HPLC: This is the most common mode, utilizing a nonpolar stationary phase (like C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). It is highly effective for purifying a wide range of organic molecules. sielc.com

Normal-Phase HPLC: This mode uses a polar stationary phase (like silica) and a nonpolar mobile phase. It is often used for separating isomers that are difficult to resolve by reversed-phase methods.

HPLC is not only a purification tool but also an analytical one. It is used to assess the purity of a final compound by detecting the presence of other components in the sample. The separation of isomers of nitrobenzoic acid and related compounds has been successfully achieved using HPLC, demonstrating the technique's resolving power. nih.gov The development of a robust HPLC method is critical for ensuring the quality control of synthesized materials.

Table 4: Illustrative HPLC Method for the Analysis of a Reaction Mixture

| Compound | Retention Time (t_R, min) |

|---|---|

| 2-Iodo-5-nitrobenzoic acid (hydrolysis byproduct) | 4.2 |

| Target Product | 9.5 |

| Isomeric Byproduct | 10.8 |

| HPLC Conditions | |

| Column: | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase: | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate: | 1.0 mL/min |

| Detection: | UV at 254 nm |

This data is illustrative of a typical separation of a product from related impurities.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary focus of future research will be the development of synthetic pathways to 2-Iodo-5-nitrobenzoyl chloride that are both environmentally benign and highly efficient. Current multi-step syntheses often involve stoichiometric reagents and generate significant waste. The principles of green chemistry and atom economy will guide the next generation of synthetic design.

Key research objectives in this area include:

Catalytic Nitration and Halogenation: Moving away from classical nitration methods that use excess strong acids and exploring catalytic systems that offer higher regioselectivity and reduce acidic waste streams. Similarly, developing catalytic iodination methods that avoid the use of harsh reagents would be a significant advancement.

Alternative Solvents and Reaction Conditions: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. The exploration of solvent-free reaction conditions or mechanochemistry also presents a promising avenue.

Waste Valorization: Developing methods to convert byproducts from the synthesis into valuable chemicals, thereby creating a more circular chemical process.

| Aspect | Traditional Approach (Hypothetical) | Future Sustainable Approach |

| Nitration | Use of excess H₂SO₄/HNO₃ | Catalytic nitration with solid acid catalysts or milder nitrating agents. |

| Iodination | Diazotization of an aniline (B41778) followed by Sandmeyer reaction | Direct C-H iodination using a recyclable catalyst. |

| Chlorination | Use of SOCl₂ or (COCl)₂ | Catalytic conversion from the carboxylic acid using non-toxic reagents. |

| Solvents | Chlorinated hydrocarbons, DMF | Bio-based solvents, supercritical CO₂, or solvent-free conditions. |

| Atom Economy | Moderate, due to byproducts and multi-step process | High, through catalytic cycles and reduction of waste. |

Expanding the Scope of Catalytic Applications for this compound Transformations

The three functional groups of this compound offer multiple sites for modification. Future research will heavily focus on leveraging catalysis to unlock new transformations with high selectivity and efficiency.

Advanced Cross-Coupling Reactions: While the iodo group is a well-established handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), future work could explore novel catalysts, including those based on earth-abundant metals like iron or copper. Developing catalytic systems that are tolerant of the other functional groups without requiring their protection will be crucial.

Selective Nitro Group Reduction: Research into chemoselective catalytic reduction of the nitro group to an amine, while preserving the acyl chloride and iodo functionalities, would provide a direct route to valuable trifunctional building blocks. This could involve heterogeneous catalysts or specific homogeneous systems under mild conditions.

Biocatalysis: The use of enzymes to catalyze transformations on the this compound scaffold is a largely unexplored area. Biocatalysts could offer unparalleled selectivity, particularly for chiral resolutions or regioselective modifications under environmentally friendly aqueous conditions.

Halogen Bonding in Catalysis: The iodine atom can act as a halogen-bond donor. frontiersin.org Future research could explore its use as a non-covalent organizing element in asymmetric catalysis, where the substrate is brought into proximity with a chiral catalyst through a specific halogen-bonding interaction. frontiersin.org

Exploration of Novel Reagents and Reaction Platforms

Innovation in synthetic chemistry is often driven by the discovery of new reagents and the application of new technologies. For this compound, this involves finding milder, more selective reagents and utilizing modern reaction platforms to improve reaction outcomes.

Novel Reagents: There is a continuous need for new reagents that can react selectively with one of the functional groups. For instance, developing reagents for the direct conversion of the nitro group into other functionalities (e.g., -N₃, -NCO) without affecting the acyl chloride would be highly valuable.

Photoredox Catalysis: This rapidly expanding field could enable novel transformations that are difficult to achieve with traditional thermal methods. For example, photoredox catalysis could facilitate radical-based coupling reactions at the iodo position or novel transformations involving the nitro group.

Microwave-Assisted Synthesis: The use of microwave irradiation to dramatically accelerate reaction rates, improve yields, and sometimes alter selectivity is a promising area. Applying this technology to the synthesis and derivatization of this compound could lead to more efficient and rapid production of compound libraries.

Advanced Applications in Supramolecular Chemistry and Nano-Materials Design

The distinct electronic and steric properties of this compound make it an excellent candidate as a building block, or "synthon," for the bottom-up construction of functional materials. ias.ac.in

Crystal Engineering: The iodo and nitro groups are powerful tools for controlling the assembly of molecules in the solid state. ias.ac.inrsc.org The iodine atom is an effective halogen-bond donor, while the nitro group is an excellent hydrogen-bond and halogen-bond acceptor. acs.orgbohrium.comnih.gov Future research will focus on using these predictable non-covalent interactions to design crystalline materials with specific topologies and properties, such as nonlinear optics or porosity.

Supramolecular Polymers: The acyl chloride group can be used to covalently anchor the molecule onto a polymer backbone or nanoparticle surface. The appended iodo-nitro-aromatic moiety can then direct the self-assembly of these larger structures through halogen bonding and π-π stacking, leading to the formation of ordered films, liquid crystals, and other soft materials. bohrium.com

Functional Nanomaterials: By reacting this compound with surface-modified nanoparticles (e.g., silica, gold, or quantum dots), it is possible to create functionalized nanomaterials. northwestern.eduuoc.grnsf.gov The properties of these materials could be tuned by subsequent chemical modifications at the iodo or nitro positions, opening doors for applications in sensing, catalysis, and electronics.

| Functional Group | Role in Supramolecular/Materials Chemistry | Potential Application |

| 2-Iodo | Strong Halogen Bond Donor bohrium.comnih.gov | Directing crystal packing, templating polymer assembly. |

| 5-Nitro | Hydrogen Bond Acceptor, Halogen Bond Acceptor, Electron Acceptor (π-stacking) rsc.orgacs.org | Modulating electronic properties, reinforcing supramolecular structures. |

| Benzoyl Chloride | Reactive handle for covalent attachment | Grafting onto surfaces, incorporation into polymers, surface functionalization. nsf.gov |

Integration with Flow Chemistry and Automated Synthesis Methodologies

To translate laboratory discoveries into practical applications, processes must be safe, scalable, and reproducible. Flow chemistry offers significant advantages over traditional batch processing for the synthesis and manipulation of reactive compounds like this compound.

Enhanced Safety and Control: The high reactivity of acyl chlorides and the potential hazards associated with nitrated aromatic compounds can be managed more effectively in continuous flow reactors. The small reactor volume minimizes the amount of hazardous material present at any given time, and superior heat and mass transfer allow for precise control over reaction conditions, preventing runaway reactions.

Scalability and Throughput: Flow chemistry enables seamless scaling from laboratory-scale synthesis to pilot-plant production without the need for extensive re-optimization. This is crucial for the efficient manufacturing of derivatives for industrial applications.

Multi-step Synthesis: Complex, multi-step reaction sequences involving the derivatization of this compound can be telescoped into a single, continuous flow process. This avoids the isolation and purification of intermediates, saving time, resources, and reducing waste.

Automated Optimization: Integrating flow reactors with real-time analytical tools (e.g., IR or NMR spectroscopy) and machine learning algorithms represents the future of chemical synthesis. Such automated platforms could rapidly screen a wide range of reaction parameters (temperature, flow rate, stoichiometry) to identify optimal conditions for any given transformation of this compound, accelerating discovery and process development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-iodo-5-nitrobenzoyl chloride, and what reaction conditions are critical for success?

- Methodological Answer : A common approach involves substituting a hydroxyl or carboxylic acid group in the benzoyl chloride precursor. For example, iodination of 5-nitrobenzoyl chloride can be achieved using iodine monochloride (ICl) in a chlorinated solvent (e.g., dichloromethane) under anhydrous conditions. Temperature control (0–5°C) is critical to minimize side reactions like nitration or oxidation .

- Key Parameters :

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| Temperature | 0–5°C | >10°C increases decomposition |

| Solvent | Anhydrous DCM | Moisture leads to hydrolysis |

| Reaction Time | 4–6 hours | Prolonged time reduces yield |

Q. How can researchers verify the purity and identity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm the presence of the carbonyl (C=O) stretch (~1770 cm⁻¹) and nitro (NO₂) asymmetric stretch (~1520 cm⁻¹).

- ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 8.5–9.0 ppm) due to electron-withdrawing groups (I, NO₂).

- Elemental Analysis : Match calculated vs. observed C, H, N, and I percentages (±0.3% tolerance) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Due to its acyl chloride reactivity and potential iodine release:

- Use a fume hood, nitrile gloves, and splash goggles.

- Neutralize spills with sodium bicarbonate or inert adsorbents.

- Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance during nucleophilic substitution with this compound?

- Methodological Answer : Steric hindrance from the nitro and iodo groups can slow reactions. Strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysis : Add catalytic KI (1–2 mol%) to facilitate iodide displacement.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 6 hours) and improves yield by 15–20% .

Q. How do electronic effects of the nitro and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the acyl chloride toward nucleophilic attack but deactivates the aromatic ring for electrophilic substitution. The iodine atom serves as a leaving group in Ullmann or Suzuki-Miyaura couplings. Computational modeling (DFT) can predict regioselectivity in such reactions .

Q. What analytical methods resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use:

- DSC/TGA : Differentiate polymorphs by thermal behavior.

- XRD : Confirm crystalline structure.

- Karl Fischer Titration : Quantify moisture content (<0.1% for accurate mp measurement) .

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

- Methodological Answer : Prepare buffer solutions (pH 2–12) and monitor degradation via HPLC:

- Conditions : 25°C, 0.1 M buffer, 24-hour timepoints.

- Degradation Products : Likely include 5-nitrobenzoic acid (pH >7) and iodinated byproducts (pH <3).

Data Interpretation and Critical Analysis

Q. How should researchers address inconsistent yields in scaled-up syntheses of this compound?

- Methodological Answer : Perform a Design of Experiments (DoE) to isolate variables:

| Factor | Low Level | High Level |

|---|---|---|

| Stirring Rate | 200 rpm | 600 rpm |

| Solvent Volume | 5 mL/g | 15 mL/g |

| Iodine Source | ICl | I₂/HIO₃ |

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map:

- Frontier Molecular Orbitals (HOMO/LUMO) for charge distribution.

- Transition state geometries for SNAr mechanisms.

- Solvent effects via COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.